4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 1780203-39-5 . It has a molecular weight of 179.61 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClN3/c9-7-6(3-10)4-11-8(12-7)5-1-2-5/h4-5H,1-2H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have explored the synthesis of various pyrimidine derivatives, including 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile, for their potential antimicrobial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Antibacterial Activity Study
Another study focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives from pyrimidine-5-carbonitrile compounds. These derivatives were evaluated for their antibacterial activities, demonstrating the scope of this compound in the field of antimicrobial research (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Novel Syntheses and Reactions
The compound has also been used in the synthesis of various fused pyrimidines. These reactions often result in novel compounds with potential applications in pharmaceuticals and other scientific fields (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Bioassay Studies
Bioassay studies involving substituted-N-(5-cyanopyrimidin-4yl)benzamides derived from aminopyrimidine-5-carbonitrile have been conducted. These studies help in understanding the biological activities of these compounds and their potential medicinal applications (Lavanya, Vani, Vasu, Suresh, Rani, & Rao, 2010).
Spectroscopic Analysis
Spectroscopic analysis of closely related pyridine derivatives has been done to understand the structural and electronic properties of these compounds. This research is crucial for the development of new materials and drugs (Jukić, Cetina, Halambek, & Ugarković, 2010).
Synthesis and Anti-inflammatory Evaluation
The compound has been used in the synthesis of pyrazole derivatives with potential anti-inflammatory properties. These studies highlight the versatility of pyrimidine-5-carbonitriles in medicinal chemistry (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).
Mechanism of Action
While the specific mechanism of action for 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile is not available, pyrimidine derivatives are often designed as ATP mimicking tyrosine kinase inhibitors . These compounds can inhibit the function of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. This mechanism is often targeted in cancer treatments .
It is stored at a temperature of 4 degrees Celsius .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-chloro-2-cyclopropylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-6(3-10)4-11-8(12-7)5-1-2-5/h4-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQFQRFVTPAUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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